molecular formula C39H39N3O6 B193026 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) CAS No. 918903-20-5

3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)

Cat. No.: B193026
CAS No.: 918903-20-5
M. Wt: 645.7 g/mol
InChI Key: JRLQBMKMDMZBGW-UHFFFAOYSA-N
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Description

This compound, systematically named 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol), is a dimeric impurity associated with the beta-blocker drug Carvedilol. It is commonly referred to as Carvedilol EP Impurity B (European Pharmacopoeia) or Carvedilol USP Related Compound B (United States Pharmacopeia) . Key characteristics include:

  • Molecular Formula: C₃₉H₃₉N₃O₆
  • Molecular Weight: 645.74–645.8 g/mol
  • CAS Number: 918903-20-5
  • Structural Features: A central ethylazanediyl bridge (-N-CH₂-CH₂-) connecting two 1-(9H-carbazol-4-yloxy)propan-2-ol moieties, with a 2-methoxyphenoxy group attached to the ethyl bridge .

The compound arises during the synthesis of Carvedilol, particularly under conditions favoring dimerization or incomplete purification .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-42(22-26(43)24-47-36-18-8-14-32-38(36)28-10-2-4-12-30(28)40-32)23-27(44)25-48-37-19-9-15-33-39(37)29-11-3-5-13-31(29)41-33/h2-19,26-27,40-41,43-44H,20-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLQBMKMDMZBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918903-20-5
Record name 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)
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Record name 918903-20-5
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Record name 3,3'-(2-(2-METHOXYPHENOXY)ETHYLAZANEDIYL)BIS(1-(9H-CARBAZOL-4-YLOXY)PROPAN-2-OL)
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic rate of other compounds. Additionally, it has been observed to bind with beta-adrenergic receptors, influencing the signaling pathways associated with these receptors.

Cellular Effects

The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving beta-adrenergic receptors. It has been shown to influence gene expression related to these pathways, leading to changes in cellular metabolism and function. For instance, in cardiac cells, it can affect the contraction and relaxation processes by modulating calcium ion channels.

Molecular Mechanism

At the molecular level, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) exerts its effects through binding interactions with specific biomolecules. It binds to beta-adrenergic receptors, inhibiting their activity and thus blocking the effects of adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. Additionally, it can interact with cytochrome P450 enzymes, leading to changes in the metabolism of other drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) vary with different dosages in animal models. At lower doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cardiovascular and neurological symptoms. Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The interaction with these enzymes can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas.

Subcellular Localization

The subcellular localization of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is critical for its activity and function. It is primarily localized in the cell membrane, where it interacts with beta-adrenergic receptors. Additionally, it can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localizations are facilitated by specific targeting signals and post-translational modifications.

Biological Activity

The compound 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) , with the CAS number 918903-20-5 , is recognized as an impurity related to Carvedilol, a non-selective beta-blocker used primarily in the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and implications in pharmacology.

Molecular Structure and Properties

  • Molecular Formula : C39H39N3O6
  • Molecular Weight : 645.7 g/mol
  • IUPAC Name : 1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

The compound exhibits significant biochemical properties due to its interactions with various enzymes and receptors:

  • Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
  • Beta-Adrenergic Receptor Modulation : The compound binds to beta-adrenergic receptors, influencing cardiovascular signaling pathways. This modulation can lead to alterations in heart rate and blood pressure by affecting calcium ion channels in cardiac cells.

Cellular Effects

The biological activity of the compound at the cellular level includes:

  • Gene Expression Modulation : It has been shown to influence gene expression related to beta-adrenergic signaling pathways, leading to changes in cellular metabolism and function.
  • Cardiac Function : In vitro studies indicate that it can affect contraction and relaxation processes in cardiac cells by modulating calcium ion channels.

Molecular Mechanism

The mechanism of action involves:

  • Inhibition of Beta-Adrenergic Activity : By binding to beta-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), resulting in decreased heart rate and blood pressure.
  • Impact on Drug Metabolism : Its interaction with cytochrome P450 enzymes alters the metabolic rates of various drugs, which can lead to significant pharmacological implications.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound:

  • Lower Doses : At lower concentrations, it effectively modulates receptor activity without causing adverse effects.
  • Higher Doses : Increased dosages can lead to toxicity, manifesting as cardiovascular and neurological symptoms. This suggests a narrow therapeutic window where efficacy is achieved without toxicity.

Temporal Effects in Laboratory Settings

The stability and effects of the compound over time have been studied:

  • Stability : The compound is stable under standard laboratory conditions but may degrade under extreme conditions.
  • Long-term Effects : Prolonged exposure can result in persistent changes in gene expression and cellular metabolism, indicating potential long-term impacts on cellular function.

Summary Table of Biological Activities

Biological ActivityDescription
Cytochrome P450 InteractionAlters drug metabolism
Beta-Adrenergic ModulationInfluences cardiovascular function
Gene Expression ChangesAffects metabolic pathways
Dosage ResponseEfficacy vs. toxicity balance

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and related Carvedilol impurities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Target Compound C₃₉H₃₉N₃O₆ 645.74–645.8 Bis-carbazolyloxypropanol linked via ethylazanediyl bridge with 2-methoxyphenoxy substituent
Carvedilol EP Impurity A C₃₆H₄₃N₃O₇ 629.74 Bis-carbazolyloxypropanol with a hydroxyethylamino linker and 2-methoxyphenoxy groups
Carvedilol EP Impurity C C₃₁H₃₂N₂O₄ 496.6 Monomeric structure with benzyl and 2-methoxyphenoxyethylamino substituents
Carvedilol EP Impurity D C₃₉H₃₉N₃O₆ 645.76 Structural isomer of the target compound; carbazolyl groups differ in substitution pattern
Carvedilol (Parent Drug) C₂₄H₂₆N₂O₄ 406.47 Monomeric structure with a single carbazolyloxypropanol and 2-methoxyphenoxyethylamino group

Key Differentiators

Dimeric vs. Monomeric Structures: The target compound and Impurity D are dimeric, whereas Carvedilol and Impurities A/C are monomeric. Dimerization occurs via ethylazanediyl or hydroxyethylamino bridges . The bis-carbazolyloxypropanol structure in the target compound doubles its molecular weight compared to Carvedilol (645.8 vs. 406.5 g/mol) .

Substituent Variations :

  • Impurity C contains a benzyl group , reducing its molecular weight (496.6 g/mol) and altering solubility/stability .
  • Impurity D shares the same molecular formula as the target compound but differs in the connectivity of carbazolyl groups, making it a structural isomer .

Synthetic Pathways: The target compound forms during Carvedilol synthesis when excess 2-(2-methoxyphenoxy)ethylamine reacts with epoxide intermediates, leading to dimerization . Impurity A arises from incomplete hydroxylation of intermediates, while Impurity C results from benzylation side reactions .

Pharmacological and Regulatory Significance

  • Activity : Unlike Carvedilol, which blocks β-adrenergic and α-1 receptors, the target compound lacks therapeutic activity due to steric hindrance from its dimeric structure .
  • Regulatory Limits : Pharmacopeial standards restrict this impurity to ≤0.5% in Carvedilol formulations, emphasizing the need for rigorous analytical controls (e.g., HPLC) .

Preparation Methods

Nucleophilic Ring-Opening of Epoxy Intermediates

The primary route to carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole (Formula II) with 2-(2-methoxyphenoxy)ethylamine (Formula III). Under standard conditions, this epoxy-amine coupling produces carvedilol (Formula I) but concurrently generates the bis-impurity through a secondary reaction where excess epoxy intermediate reacts with another equivalent of the amine.

Key reaction steps :

  • Epoxide activation : The amine nucleophile attacks the less hindered carbon of the epoxide ring, forming a secondary alcohol intermediate.

  • Bis-impurity formation : Residual epoxypropoxycarbazole reacts with a second amine molecule or an intermediate, leading to the diarylazanediyl structure.

Critical Process Parameters Influencing Bis-Impurity Formation

Solvent Selection

Solvent polarity and coordination ability significantly impact impurity profiles:

SolventBis-Impurity YieldReaction Time (h)Temperature (°C)
DMSO5–7%15–2068–72
Methanol10–15%12–1860–65
Acetonitrile12–20%18–2470–80
Neat (solvent-free)15–25%8–1280–90

Data compiled from

Dimethyl sulfoxide (DMSO) suppresses bis-impurity formation due to its strong hydrogen-bond accepting capacity, which stabilizes intermediates and reduces uncontrolled epoxy ring-opening.

Stoichiometric Ratios

Using 1.5–2.5 molar equivalents of 2-(2-methoxyphenoxy)ethylamine relative to the epoxy intermediate minimizes bis-impurity formation by ensuring amine availability for the primary reaction. Excess amine (>3.0 equiv) paradoxically increases impurity yields by promoting secondary amine-epoxide interactions.

Industrial-Scale Optimization Strategies

Temperature-Controlled Coupling

Maintaining the reaction at 68–72°C in DMSO optimizes reaction kinetics:

  • Below 60°C: Incomplete epoxy conversion (<90%)

  • Above 80°C: Accelerated bis-impurity formation (>10%)

Purification Techniques

Post-reaction purification is critical for pharmaceutical-grade material:

  • Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes bis-impurity to <0.1%.

  • Crystallization : Recrystallization from ethanol-water mixtures reduces impurity levels from 5% to <0.5%.

Analytical Profiling and Quantification

The United States Pharmacopeia (USP) specifies reversed-phase HPLC for bis-impurity analysis:

ParameterDetails
ColumnC18, 250 × 4.6 mm, 5 μm
Mobile PhaseGradient: Acetonitrile/0.1% trifluoroacetic acid in water
DetectionUV 240 nm
Retention TimeCarvedilol: 12.3 min; Bis-impurity: 18.7 min
Limit of Quantitation0.01%

Adapted from

Mitigation of Bis-Impurity in Process Development

Process Intensification

  • Continuous flow reactors : Enhanced mass/heat transfer reduces localized overheating, suppressing side reactions.

  • In-line analytics : Real-time HPLC monitoring enables immediate parameter adjustments to maintain bis-impurity <2% during production.

Quality by Design (QbD) Approaches

Design space studies identify critical quality attributes (CQAs):

  • Critical Material Attributes (CMAs) : Amine purity (>99.5%), epoxy intermediate enantiomeric excess (>98%)

  • Critical Process Parameters (CPPs) : Stirring rate (200–300 rpm), nitrogen sparging (0.5 L/min)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)

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